molecular formula C17H12F3N3O3 B2922671 3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 1024552-90-6

3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No. B2922671
CAS RN: 1024552-90-6
M. Wt: 363.296
InChI Key: KNSQFXRJSVHIET-UHFFFAOYSA-N
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Description

The compound “3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline” is a chemical compound with a molecular weight of 234.18 . Its IUPAC name is 2-[3-(trifluoromethyl)phenoxy]acetohydrazide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 234.18 . Other specific physical and chemical properties are not found in the search results.

Scientific Research Applications

Anticancer Activity and Apoptosis Induction

A study conducted by El-Sharief et al. (2019) focuses on the design, synthesis, and biological evaluation of novel indole derivatives, including 2-oxoindoline compounds, as potent anticancer agents and apoptosis inducers. These compounds exhibited broad-spectrum anticancer activity against multiple cancer cell lines, with certain derivatives showing significant efficacy in inducing apoptosis in cancer cells. Molecular docking studies were also performed to understand the binding interactions of these compounds with their targets, providing insights into their mechanism of action (El-Sharief et al., 2019).

Synthesis and Properties of Amino Acid Derivatives

Research by Altukhov (2014) explored the synthesis and properties of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, highlighting the prospective search for biologically active compounds among 2-oxoindoline derivatives. This study underlines the significance of 2-oxoindoline and its derivatives in the development of active and harmless medicines, with a particular focus on nootropic activity (Altukhov, 2014).

Catalytic Applications and Chemical Synthesis

A study by Sadhukhan et al. (2011) explored the synthesis of nickel(II)-hydrazone complexes involving acetyl hydrazone Schiff bases, reacting with Ni(OOCCF(3))2·xH(2)O to yield complexes with distorted octahedral geometry. These complexes demonstrated efficient catalysis in the epoxidation of alkenes, showcasing the utility of 2-oxoindoline derivatives in catalytic processes and their potential in green chemistry applications (Sadhukhan et al., 2011).

HIV-1 Reverse Transcriptase Inhibitors

Research by Boechat et al. (2007) highlighted the design, synthesis, and biological evaluation of new 3-hydroxy-2-oxo-3-trifluoromethylindoles as potential inhibitors of HIV-1 reverse transcriptase. These compounds, containing trifluoromethyl groups similar to those in commercially available drugs, showed significant activity in RNA-dependent DNA-polymerase assays, suggesting their potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV chemotherapy (Boechat et al., 2007).

Homogeneous Liquid-Liquid Extraction

A study on the use of choline bis(trifluoromethylsulfonyl)imide for the extraction of neodymium(III), in combination with choline hexafluoroacetylacetonate, showcases the application of 2-oxoindoline derivatives in novel extraction techniques. This research demonstrates the potential of these compounds in the development of green chemistry solutions and recyclable catalysts for various chemical transformations (Onghena et al., 2014).

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c18-17(19,20)10-4-3-5-11(8-10)26-9-14(24)22-23-15-12-6-1-2-7-13(12)21-16(15)25/h1-8,21,25H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHDLLPLJPVTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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